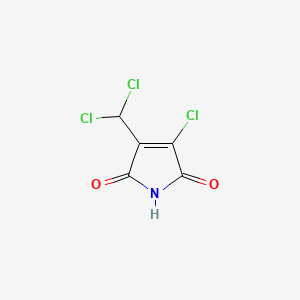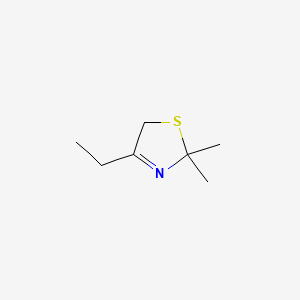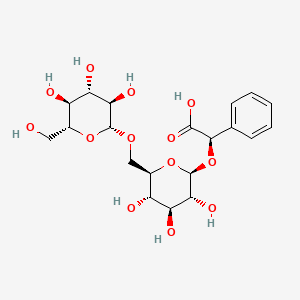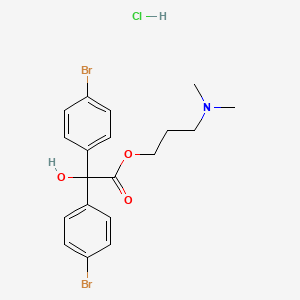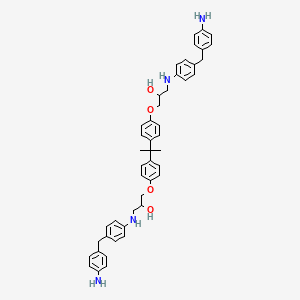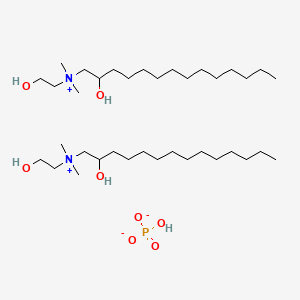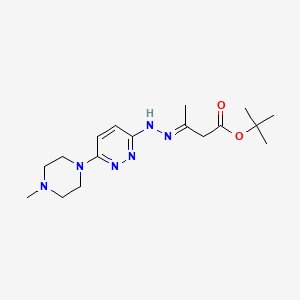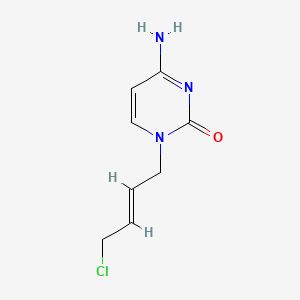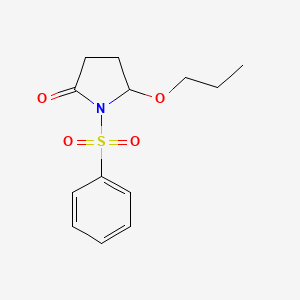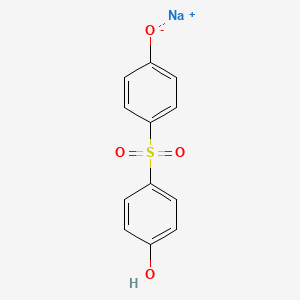
Phenol, 4,4'-sulfonylbis-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4,4’-sulfonylbis-, monosodium salt is a chemical compound that belongs to the class of sulfonylbisphenols. It is commonly used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable component in the synthesis of polymers and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-sulfonylbis-, monosodium salt typically involves the reaction of phenol with sulfuric acid to form phenol sulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the monosodium salt. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Phenol, 4,4’-sulfonylbis-, monosodium salt is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-sulfonylbis-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Phenol, 4,4’-sulfonylbis-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Phenol, 4,4’-sulfonylbis-, monosodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong bonds with proteins and enzymes, inhibiting their activity. This property is exploited in the development of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-sulfonylbis-, disodium salt
- Benzenesulfonic acid, hydroxy-, monosodium salt
Uniqueness
Phenol, 4,4’-sulfonylbis-, monosodium salt is unique due to its specific sulfonylbisphenol structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity, making it more suitable for certain industrial applications.
Properties
CAS No. |
20210-83-7 |
|---|---|
Molecular Formula |
C12H9NaO4S |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
sodium;4-(4-hydroxyphenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;/h1-8,13-14H;/q;+1/p-1 |
InChI Key |
JYMLRPHBAARBJS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



